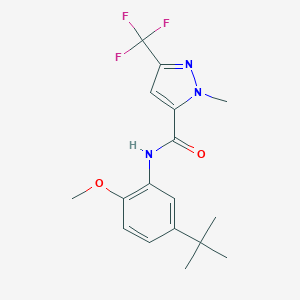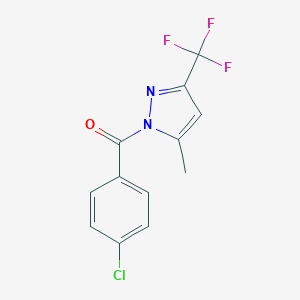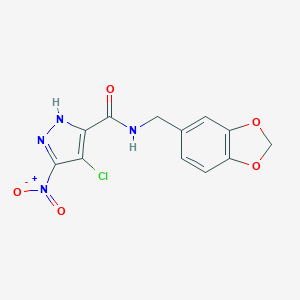![molecular formula C16H15Cl2N5O B214026 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214026.png)
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as JNJ-42041935, is a novel small-molecule inhibitor that has been developed for the treatment of various diseases. It has been found to have a significant impact on the biochemical and physiological processes of the human body, making it a promising candidate for further research.
Mecanismo De Acción
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide works by selectively inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide prevents the repair of DNA damage, leading to the death of cancer cells and the suppression of inflammatory responses.
Biochemical and Physiological Effects
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide has been found to have a significant impact on various biochemical and physiological processes in the human body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide is its high potency and selectivity for PARP inhibition, making it a valuable tool for studying the role of PARP in various diseases. However, its high lipophilicity and low solubility limit its use in certain experimental settings.
Direcciones Futuras
Future research on 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide could focus on its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies could investigate its potential as a neuroprotective agent and its effects on other physiological processes.
Métodos De Síntesis
The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The final product is obtained after purification and isolation of the compound.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to have a potent inhibitory effect on the activity of various enzymes and receptors involved in these diseases.
Propiedades
Nombre del producto |
4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C16H15Cl2N5O |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
4-chloro-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N5O/c1-10-7-14(19-16(24)15-13(18)9-22(2)21-15)20-23(10)8-11-3-5-12(17)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,20,24) |
Clave InChI |
NGEUESSCQPDDJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NN(C=C3Cl)C |
SMILES canónico |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NN(C=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)

![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B213953.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213958.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)
![methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B213960.png)



